molecular formula C19H15ClN2O2 B12727625 (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- CAS No. 112059-03-7

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl-

Cat. No.: B12727625
CAS No.: 112059-03-7
M. Wt: 338.8 g/mol
InChI Key: UAVCUSDDPGXILI-UHFFFAOYSA-N
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Description

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazepine core, followed by the introduction of the benzopyran moiety. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential therapeutic effects, including its role as an anxiolytic, anticonvulsant, or sedative agent. Its ability to interact with specific receptors in the central nervous system makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- involves its interaction with molecular targets such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its therapeutic effects. The pathways involved include the inhibition of neurotransmitter release and the enhancement of inhibitory synaptic transmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety disorders.

    Clonazepam: Used as an anticonvulsant and for panic disorders.

Uniqueness

What sets (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- apart from these compounds is its fused benzopyran structure, which may confer unique pharmacokinetic and pharmacodynamic properties. This structural difference can lead to variations in its efficacy, potency, and side effect profile.

Properties

CAS No.

112059-03-7

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

2-chloro-6-ethyl-1-methylchromeno[2,3-b][1,5]benzodiazepin-13-one

InChI

InChI=1S/C19H15ClN2O2/c1-3-22-15-7-5-4-6-14(15)21-10-12-18(23)17-11(2)13(20)8-9-16(17)24-19(12)22/h4-10H,3H2,1-2H3

InChI Key

UAVCUSDDPGXILI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=CC3=C1OC4=C(C3=O)C(=C(C=C4)Cl)C

Origin of Product

United States

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